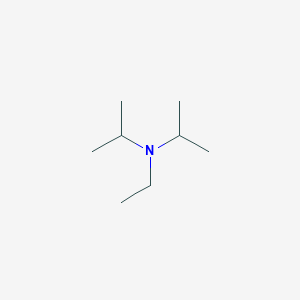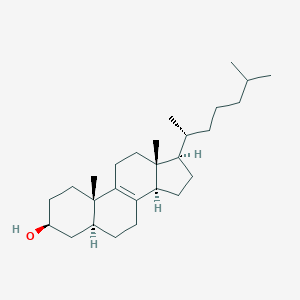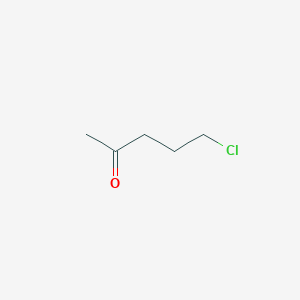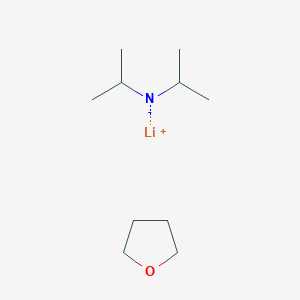![molecular formula C18H18ClN3S B045358 5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 124998-68-1](/img/structure/B45358.png)
5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H18ClN3S and its molecular weight is 343.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Features
The chemistry of 1,2,4-triazole derivatives, including compounds like 5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, has garnered attention due to its broad spectrum of biological activity. These activities include antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, and anti-cancer properties, while maintaining low toxicity. This makes these compounds promising for the exploration of their chemical structure and biological activity, aiming to discover new biologically active substances. The study by Aksyonova-Seliuk, Panasenko, and Knysh (2018) involved the synthesis of 10 new compounds derived from 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol, confirming their structures through modern instrumental methods such as 1H-NMR spectroscopy and gas chromatography-mass spectrometry, which could be utilized in future biologically active substance searches Aksyonova-Seliuk, Panasenko, & Knysh, 2018.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been studied extensively. For instance, Purohit et al. (2011) synthesized a series of fused ring systems incorporating 1,2,4-triazolo nucleus, which exhibited significant inhibition on bacterial and fungal growth compared to standard drugs. This underscores the potential of triazole derivatives, including this compound, in developing new antimicrobial agents Purohit et al., 2011.
Corrosion Inhibition
Triazole derivatives have also found applications in corrosion inhibition. Chaitra et al. (2018) investigated the efficacy of similar compounds in preventing mild steel corrosion in acidic media, demonstrating high efficiency and suggesting the potential of this compound in similar applications. The study highlighted the importance of the chemical structure on inhibition efficiency, providing insights for the development of effective corrosion inhibitors Chaitra, Mohana, & Tandon, 2018.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c1-18(2,3)13-6-4-12(5-7-13)16-20-21-17(23)22(16)15-10-8-14(19)9-11-15/h4-11H,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKULROXVGOGMDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366220 |
Source


|
| Record name | 5-(4-tert-Butylphenyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124998-68-1 |
Source


|
| Record name | 4-(4-Chlorophenyl)-5-[4-(1,1-dimethylethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124998-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-tert-Butylphenyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
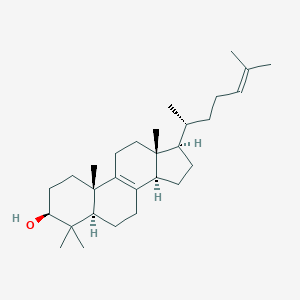
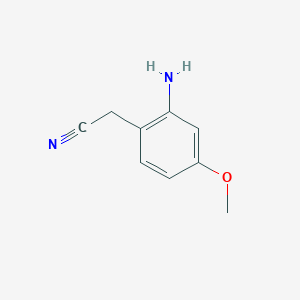
![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)


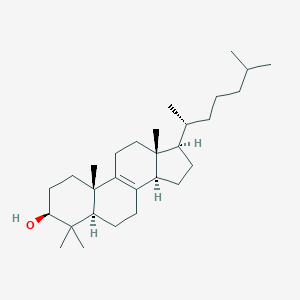
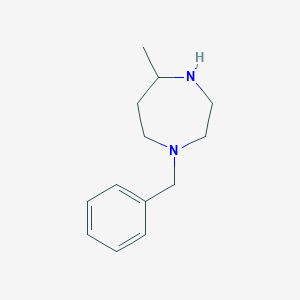
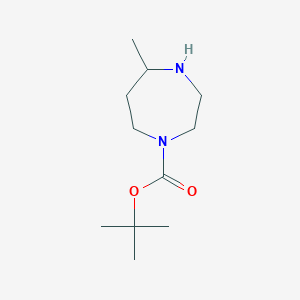
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
